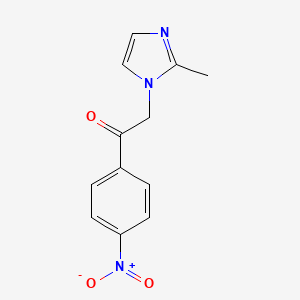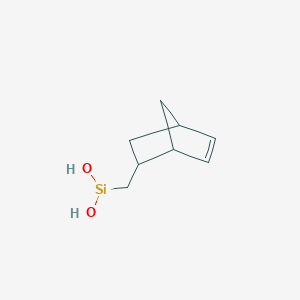
1,4-Dibromo-2-methoxy-5-(octyloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dibromo-2-methoxy-5-(octyloxy)benzene is an organic compound that belongs to the class of brominated aromatic compounds It is characterized by the presence of two bromine atoms, a methoxy group, and an octyloxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dibromo-2-methoxy-5-(octyloxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-methoxy-5-(octyloxy)benzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dibromo-2-methoxy-5-(octyloxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy and octyloxy groups can be oxidized under specific conditions.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 1,4-dimethoxy-2-methoxy-5-(octyloxy)benzene .
Applications De Recherche Scientifique
1,4-Dibromo-2-methoxy-5-(octyloxy)benzene has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigated for potential use in drug development due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 1,4-dibromo-2-methoxy-5-(octyloxy)benzene involves its interaction with molecular targets through its bromine atoms and functional groups. The bromine atoms can participate in halogen bonding, while the methoxy and octyloxy groups can engage in hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Dibromo-2,5-dimethoxybenzene
- 1,4-Dibromo-2,5-bis(octyloxy)benzene
- 1,4-Dibromo-2-methoxy-4-methylbenzene
Uniqueness
The combination of these functional groups with bromine atoms allows for versatile reactivity and the formation of diverse derivatives .
Propriétés
Numéro CAS |
444796-02-5 |
|---|---|
Formule moléculaire |
C15H22Br2O2 |
Poids moléculaire |
394.14 g/mol |
Nom IUPAC |
1,4-dibromo-2-methoxy-5-octoxybenzene |
InChI |
InChI=1S/C15H22Br2O2/c1-3-4-5-6-7-8-9-19-15-11-12(16)14(18-2)10-13(15)17/h10-11H,3-9H2,1-2H3 |
Clé InChI |
FAJGEWVFFZTPAZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=C(C=C(C(=C1)Br)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


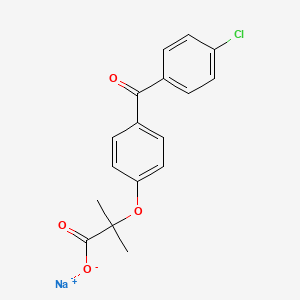
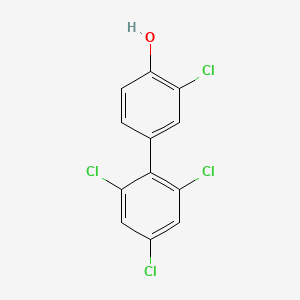
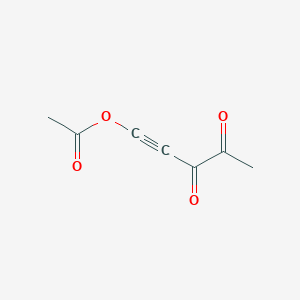

![(3-Oxotricyclo[2.1.0.0~2,5~]pentan-1-yl)methyl acetate](/img/structure/B12568256.png)
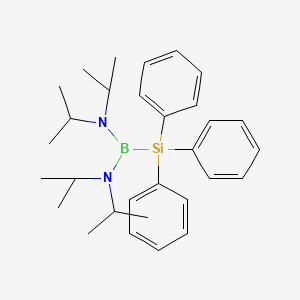
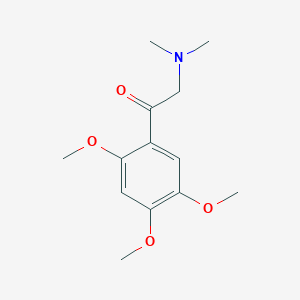

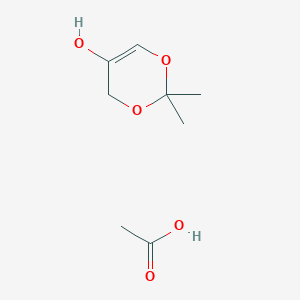
![1-(4-Fluorophenyl)-4-[4-(triphenylmethyl)piperazin-1-yl]butan-1-one](/img/structure/B12568276.png)
![{3-[(Benzenesulfonyl)amino]phenoxy}acetic acid](/img/structure/B12568280.png)
